2-(2-Methylcyclopropyl)pyrimidin-4-amine

Description

BenchChem offers high-quality 2-(2-Methylcyclopropyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylcyclopropyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylcyclopropyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-5-4-6(5)8-10-3-2-7(9)11-8/h2-3,5-6H,4H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQVVIADKVPMEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methylcyclopropyl)pyrimidin-4-amine (CAS 1483220-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methylcyclopropyl)pyrimidin-4-amine (CAS 1483220-52-5), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its physicochemical properties, potential synthetic routes, reactivity, and analytical characterization based on the well-established chemistry of pyrimidines and cyclopropyl-containing molecules. This guide aims to serve as a valuable resource for researchers interested in utilizing this novel scaffold in their scientific endeavors.

Introduction and Physicochemical Properties

2-(2-Methylcyclopropyl)pyrimidin-4-amine is a unique molecule that combines the aromatic, electron-deficient pyrimidine core with a strained, lipophilic methylcyclopropyl group. This combination of structural features suggests its potential as a versatile building block in the design of novel bioactive compounds.

Chemical Identity

| Property | Value |

| Systematic Name | 2-(2-Methylcyclopropyl)pyrimidin-4-amine |

| CAS Number | 1483220-52-5 |

| Molecular Formula | C₈H₁₁N₃ |

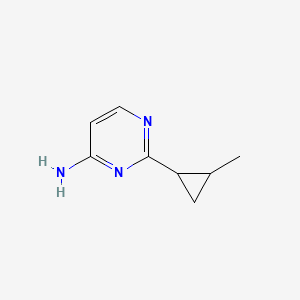

| Molecular Weight | 149.19 g/mol [1] |

| Chemical Structure |  |

Predicted Physicochemical Properties

The following properties have been predicted using computational models and should be considered as estimates. Experimental verification is recommended.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (most basic) | 4.5 - 5.5 | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |

| cLogP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Moderately soluble | Crucial for bioavailability and formulation development. |

| Polar Surface Area | ~50 Ų | Affects membrane permeability and interactions with biological targets. |

Structural Analysis

The key structural motifs of 2-(2-methylcyclopropyl)pyrimidin-4-amine are:

-

Pyrimidine Ring: An aromatic heterocycle that is a common scaffold in numerous FDA-approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors.

-

4-Amino Group: This group can act as a hydrogen bond donor and is a key feature in many biologically active pyrimidines, enabling interactions with protein targets.

-

2-(2-Methylcyclopropyl) Group: The cyclopropyl ring introduces conformational rigidity and a three-dimensional character. The methyl group adds to its lipophilicity. Cyclopropyl groups are known to be metabolically stable and can improve the pharmacokinetic profile of drug candidates[2].

Synthesis and Reactivity

While a specific, published synthetic route for 2-(2-methylcyclopropyl)pyrimidin-4-amine has not been identified, a plausible pathway can be postulated based on established pyrimidine synthesis methodologies.

Postulated Synthesis

A common and versatile method for the synthesis of 2-substituted-4-aminopyrimidines involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. A potential synthetic route is outlined below:

Caption: Postulated synthesis of 2-(2-Methylcyclopropyl)pyrimidin-4-amine.

Experimental Protocol (Hypothetical):

-

Preparation of 2-Methylcyclopropanecarboxamidine: This intermediate can be synthesized from 2-methylcyclopropanecarbonitrile via the Pinner reaction or by reaction with ammonium chloride and a strong base.

-

Condensation and Cyclization:

-

To a solution of 2-methylcyclopropanecarboxamidine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Add a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-methylcyclopropyl)pyrimidin-4-amine.

-

Predicted Reactivity

The chemical reactivity of 2-(2-methylcyclopropyl)pyrimidin-4-amine will be dictated by the pyrimidine ring and the amino substituent.

-

Pyrimidine Ring: The pyrimidine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions if they are unsubstituted or bear a good leaving group. However, in this molecule, these positions are occupied by a hydrogen and an amino group, respectively, making direct substitution less likely under standard conditions. The nitrogen atoms can be protonated or alkylated.

-

Amino Group: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. It can also participate in the formation of various heterocyclic systems.

Potential Applications in Research and Drug Development

The unique structural features of 2-(2-methylcyclopropyl)pyrimidin-4-amine make it an attractive scaffold for medicinal chemistry programs targeting a variety of diseases. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs with diverse biological activities, including anticancer, antiviral, and antibacterial agents[3][4][5].

Rationale for Use in Drug Discovery

-

Structural Diversity: The 2- and 4-positions of the pyrimidine ring can be functionalized to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Improved Physicochemical Properties: The cyclopropyl group can enhance metabolic stability and cell permeability, and its three-dimensional nature can lead to improved binding affinity and selectivity for protein targets[2].

-

Bioisosteric Replacement: The 2-(2-methylcyclopropyl) group can be considered a bioisostere for other small alkyl or aryl groups, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.

Potential Biological Targets

Based on the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, it is plausible that derivatives of 2-(2-methylcyclopropyl)pyrimidin-4-amine could exhibit activity against various protein kinases. Kinases are a major class of drug targets in oncology and inflammation.

Hypothetical Drug Discovery Workflow

Caption: A typical drug discovery workflow where this compound could be utilized.

Analytical Characterization (Hypothetical Data)

The following data are predictions based on the structure of the molecule and are intended to guide analytical method development.

Proposed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Proton (¹H) Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine-H5 | 6.5 - 6.7 | d | 1H | H-5 of pyrimidine |

| Pyrimidine-H6 | 8.0 - 8.2 | d | 1H | H-6 of pyrimidine |

| NH₂ | 5.0 - 6.0 | br s | 2H | Amino protons |

| Cyclopropyl-CH | 1.5 - 1.8 | m | 1H | Methine proton on cyclopropane |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | 2H | Methylene protons on cyclopropane |

| Methyl-CH₃ | 1.0 - 1.3 | d | 3H | Methyl protons |

| Carbon (¹³C) Signal | Predicted Chemical Shift (ppm) | Assignment |

| Pyrimidine-C2 | 160 - 165 | C-2 of pyrimidine |

| Pyrimidine-C4 | 162 - 167 | C-4 of pyrimidine |

| Pyrimidine-C6 | 155 - 160 | C-6 of pyrimidine |

| Pyrimidine-C5 | 105 - 110 | C-5 of pyrimidine |

| Cyclopropyl-C | 15 - 25 | Cyclopropyl carbons |

| Methyl-C | 10 - 20 | Methyl carbon |

Mass Spectrometry (MS):

| Ion | m/z (calculated) | Fragmentation Pathway |

| [M+H]⁺ | 150.1026 | Molecular ion peak |

| [M-NH₂]⁺ | 133.0866 | Loss of the amino group |

| [M-C₃H₅]⁺ | 109.0635 | Loss of the cyclopropyl group |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretching (amine) |

| 2900 - 3000 | C-H stretching (aliphatic) |

| 1600 - 1650 | C=N and C=C stretching (pyrimidine ring) |

| 1550 - 1600 | N-H bending (amine) |

Conclusion

2-(2-Methylcyclopropyl)pyrimidin-4-amine is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a privileged pyrimidine scaffold and a metabolically robust cyclopropyl moiety makes it an attractive starting point for the development of novel therapeutic agents. While experimental data on this specific compound remains scarce, this technical guide provides a solid foundation for researchers to begin their investigations, from postulating synthetic strategies to predicting its chemical behavior and potential biological applications. Further experimental validation of the properties and activities discussed herein is highly encouraged to unlock the full potential of this intriguing molecule.

References

-

PubChem. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. National Center for Biotechnology Information. ([Link])

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery. ([Link])

-

World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. ([Link])

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ([Link])

-

PMC. Recent Advances in Pyrimidine-Based Drugs. ([Link])

Sources

- 1. 2-(2-Methylcyclopropyl)pyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. wjarr.com [wjarr.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Methylcyclopropyl)pyrimidin-4-amine: Synthesis, Structural Elucidation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methylcyclopropyl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded perspective. We will explore a plausible synthetic pathway, predict its key spectroscopic characteristics for structural verification, and discuss its potential biological activities based on the well-documented importance of the 2-aminopyrimidine scaffold in drug discovery. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel pyrimidine derivatives.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] Beyond its role in nucleic acids, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The 2-aminopyrimidine moiety, in particular, has emerged as a key pharmacophore in the development of targeted therapies, especially kinase inhibitors.[3][4] Marketed drugs such as Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, feature this critical structural element, highlighting its importance in modern drug design.[5] The amino group at the 2-position can act as a crucial hydrogen bond donor, facilitating interactions with biological targets. The substituent at the 2-position of the pyrimidine ring plays a significant role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.[6][7]

This guide focuses on 2-(2-methylcyclopropyl)pyrimidin-4-amine, a molecule that combines the proven 2-aminopyrimidine core with a 2-methylcyclopropyl substituent. The cyclopropyl group is a valuable bioisostere for phenyl rings and other larger groups, often improving metabolic stability and binding affinity. The introduction of a methyl group on the cyclopropyl ring adds a further element of structural complexity and potential for stereospecific interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(2-methylcyclopropyl)pyrimidin-4-amine is characterized by a central pyrimidine ring with an amine group at the 4-position and a 2-methylcyclopropyl group at the 2-position.

Table 1: Physicochemical Properties of 2-(2-Methylcyclopropyl)pyrimidin-4-amine

| Property | Value | Source |

| CAS Number | 1483220-52-5 | - |

| Molecular Formula | C₈H₁₁N₃ | - |

| Molecular Weight | 149.19 g/mol | - |

| Predicted LogP | 1.2 - 1.5 | (Predicted) |

| Predicted pKa | 4.5 - 5.5 (for the pyrimidine ring nitrogen) | (Predicted)[8] |

Proposed Synthesis of 2-(2-Methylcyclopropyl)pyrimidin-4-amine

While a specific, published synthetic route for 2-(2-methylcyclopropyl)pyrimidin-4-amine has not been identified in the literature, a plausible and efficient synthesis can be proposed based on well-established methods for the preparation of 2-substituted-4-aminopyrimidines.[9][10] The most common approach involves the condensation of a guanidine derivative with a β-dicarbonyl compound or a synthetic equivalent.

A logical retrosynthetic analysis suggests that the target molecule can be constructed from 2-methylcyclopropanecarboxamidine and a suitable three-carbon building block.

DOT Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic approach for 2-(2-Methylcyclopropyl)pyrimidin-4-amine.

Synthesis of the Key Intermediate: 2-Methylcyclopropanecarboxamidine

Guanidine derivatives are versatile reagents in heterocyclic synthesis.[11][12] The synthesis of the required 2-methylcyclopropanecarboxamidine can be achieved from the corresponding 2-methylcyclopropanecarboxamide or nitrile. A common method for the preparation of amidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by reaction with ammonia. Alternatively, direct conversion of amides to amidines can be accomplished using various reagents.

Cyclization to the Pyrimidine Core

The final and crucial step is the cyclocondensation reaction.[13] A variety of three-carbon synthons can be employed, with β-ketoesters being particularly common.[14] For the synthesis of a 4-aminopyrimidine, a β-enaminonitrile or a similar activated species is often used.

DOT Diagram: Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of the target molecule.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of 2-Methylcyclopropanecarboxamidine Hydrochloride

-

To a solution of 2-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (5.0 mL/mmol), add sodium ethoxide (1.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction with a solution of ammonium chloride (1.2 eq) in ethanol.

-

Filter the resulting precipitate (sodium chloride) and concentrate the filtrate under reduced pressure to yield crude 2-methylcyclopropanecarboxamidine.

-

Dissolve the crude amidine in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of 2-(2-Methylcyclopropyl)pyrimidin-4-amine

-

To a solution of 2-methylcyclopropanecarboxamidine hydrochloride (1.0 eq) in a suitable solvent such as isopropanol or dimethylformamide, add a base, for example, sodium methoxide or potassium carbonate (1.1 eq).

-

Add 3-aminocrotononitrile (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-methylcyclopropyl)pyrimidin-4-amine.

Spectroscopic Characterization (Predictive)

The definitive structural confirmation of the synthesized 2-(2-methylcyclopropyl)pyrimidin-4-amine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted.[15][16]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of the chiral center in the 2-methylcyclopropyl group, leading to diastereotopic protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyrimidine H-5 | 6.0 - 6.5 | d | ~5-6 |

| Pyrimidine H-6 | 8.0 - 8.5 | d | ~5-6 |

| -NH₂ | 5.0 - 6.0 | br s | - |

| Cyclopropyl-CH | 1.5 - 2.0 | m | - |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | m | - |

| Cyclopropyl-CH₃ | 1.0 - 1.3 | d | ~6-7 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4 | 162 - 167 |

| Pyrimidine C-6 | 155 - 160 |

| Pyrimidine C-5 | 105 - 110 |

| Cyclopropyl-CH | 15 - 25 |

| Cyclopropyl-CH₂ | 10 - 20 |

| Cyclopropyl-CH₃ | 15 - 25 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern would likely involve the loss of the cyclopropyl group and fragmentation of the pyrimidine ring.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 150.1026 |

| [M+Na]⁺ | 172.0845 |

Potential Biological Activity and Therapeutic Applications

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[4] The nitrogen atoms of the pyrimidine ring and the 2-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The substituent at the 2-position often occupies a hydrophobic pocket, and its nature significantly influences the inhibitor's potency and selectivity.[17][18]

Given this precedent, 2-(2-methylcyclopropyl)pyrimidin-4-amine is a promising candidate for screening against a variety of protein kinases implicated in diseases such as cancer and inflammatory disorders. The 2-methylcyclopropyl group offers a three-dimensional element that could confer enhanced binding affinity and selectivity compared to flat aromatic or simple alkyl substituents.

DOT Diagram: Potential Mechanism of Action as a Kinase Inhibitor

Caption: Hypothesized binding mode in a kinase active site.

Furthermore, 2-aminopyrimidine derivatives have been investigated for a wide range of other biological activities, including as histamine H4 receptor antagonists for the treatment of inflammatory conditions and pain.[7] Therefore, 2-(2-methylcyclopropyl)pyrimidin-4-amine warrants evaluation in a broad range of biological assays to uncover its full therapeutic potential.

Conclusion

2-(2-Methylcyclopropyl)pyrimidin-4-amine represents an intriguing, yet underexplored, molecule within the medicinally significant class of 2-aminopyrimidines. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, structural characterization, and potential biological applications. The proposed synthetic route, based on established chemical principles, offers a clear path for its preparation. The predicted spectroscopic data provides a benchmark for its structural verification. The discussion of its potential as a kinase inhibitor and its broader therapeutic possibilities underscores the rationale for its further investigation. This guide serves as a foundational resource to stimulate and support future research into this promising compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.

References

-

2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters. (2017). [Link]

-

2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. (n.d.). [Link]

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-Amino-4-pyrimidinones from Resin-Bound Guanidines Prepared Using Bis(allyloxycarbonyl)-Protected Triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. (2022). [Link]

-

Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(15), 4984. [Link]

-

Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed. (2018). [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023). [Link]

-

An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. (2024). [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. (2008). [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. (2013). [Link]

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. (2003). [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. (2021). [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Center for Biotechnology Information. (2020). [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. (2013). [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. (2023). [Link]

-

Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2018). [Link]

-

The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. ResearchGate. (2007). [Link]

-

2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. (2022). [Link]

-

Synthesis of guanidines. Organic Chemistry Portal. (n.d.). [Link]

-

Syntheses of Cyclic Guanidine-Containing Natural Products. National Center for Biotechnology Information. (2014). [Link]

-

Product Class 13: Guanidine Derivatives. Thieme. (n.d.). [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. (2022). [Link]

-

Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Royal Society of Chemistry. (2015). [Link]

- Iodocyclisations reactions of Boc- and Cbz-protected N-allylguanidines. Co-Action Publishing. (2008).

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. (2024). [Link]

-

Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Publications. (2020). [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Royal Society of Chemistry. (2023). [Link]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Center for Biotechnology Information. (2012). [Link]

- Process for the preparation of substituted guanidine derivatives.

-

1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds. National Center for Biotechnology Information. (2003). [Link]

-

Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. MDPI. (2021). [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sci-hub.st [sci-hub.st]

- 15. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(2-Methylcyclopropyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(2-methylcyclopropyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the formation of the crucial intermediate, 2-methylcyclopropanecarboxamidine hydrochloride, via the Pinner reaction, followed by a cyclocondensation step to construct the final pyrimidine ring system. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis for their specific applications.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. The incorporation of a cyclopropyl group, particularly a substituted one such as 2-methylcyclopropyl, can impart unique conformational constraints and metabolic stability to a molecule, often leading to enhanced pharmacological properties. 2-(2-Methylcyclopropyl)pyrimidin-4-amine is a key scaffold that combines these advantageous features, making it a sought-after intermediate in the synthesis of novel therapeutic agents.

This guide delineates a logical and field-proven synthetic approach, emphasizing not just the procedural steps but the underlying chemical principles that govern each transformation. The causality behind the choice of reagents, reaction conditions, and purification strategies is explained to provide a holistic understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of 2-(2-methylcyclopropyl)pyrimidin-4-amine is most effectively approached through a convergent strategy. The core of this strategy lies in the formation of the pyrimidine ring by the condensation of a suitable amidine with a three-carbon building block. This approach offers flexibility and is amenable to the synthesis of various analogues.

The chosen pathway is a two-step sequence:

-

Synthesis of 2-Methylcyclopropanecarboxamidine Hydrochloride: This key intermediate is prepared from 2-methylcyclopropanecarbonitrile via the classic Pinner reaction. This method provides a reliable route to the amidine salt, which is the direct precursor for the subsequent cyclization.

-

Cyclocondensation to 2-(2-Methylcyclopropyl)pyrimidin-4-amine: The amidine hydrochloride is then reacted with a suitable C3 synthon, 3-ethoxyacrylonitrile, to construct the 4-aminopyrimidine ring. This cyclocondensation reaction is a well-established method for the synthesis of this class of heterocycles.

Below is a graphical representation of the overall synthetic workflow.

Overall Synthetic Workflow

Experimental Protocols and Mechanistic Discussion

This section provides detailed, step-by-step methodologies for each synthetic transformation, accompanied by a discussion of the underlying reaction mechanisms and the rationale for the chosen experimental parameters.

Step 1: Synthesis of 2-Methylcyclopropanecarbonitrile

The synthesis of the starting material, 2-methylcyclopropanecarbonitrile, can be achieved through the reaction of crotyl chloride (a mixture of cis and trans isomers) with sodium cyanide in the presence of a phase-transfer catalyst. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous cyanide solution and the organic halide.

Experimental Protocol:

-

To a stirred solution of sodium cyanide (1.1 eq) in water, add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

-

Add a solution of crotyl chloride (1.0 eq) in an organic solvent (e.g., dichloromethane or toluene) to the aqueous mixture.

-

Heat the reaction mixture to 40-50 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by GC-MS.

-

After completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 2-methylcyclopropanecarbonitrile as a colorless liquid.

Causality and Expertise: The use of a phase-transfer catalyst is a classic and effective technique to bring the cyanide anion from the aqueous phase into the organic phase to react with the alkyl halide. The choice of solvent and temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions. Fractional distillation is the preferred method for purifying the relatively volatile nitrile product.

Step 2: Synthesis of 2-Methylcyclopropanecarboxamidine Hydrochloride via the Pinner Reaction

The Pinner reaction is a reliable method for converting nitriles into imidate salts, which are then readily converted to amidines upon treatment with ammonia.[1][2][3][4][5] The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester.

Experimental Protocol:

-

Cool a solution of 2-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (3-5 volumes) to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10 °C.

-

Seal the reaction vessel and allow it to stand at 0-5 °C for 24-48 hours, during which time the ethyl 2-methylcyclopropanecarboximidate hydrochloride will precipitate.

-

Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry in vacuo to yield the Pinner salt.

-

Suspend the Pinner salt in a saturated solution of ammonia in anhydrous ethanol at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry to obtain 2-methylcyclopropanecarboxamidine hydrochloride as a white solid.

Mechanistic Insight:

Pinner Reaction Mechanism

Trustworthiness of the Protocol: The Pinner reaction is a well-established and reliable transformation. The key to success is the rigorous exclusion of water to prevent the formation of the corresponding ester as a byproduct. Using anhydrous solvents and dry HCl gas is paramount. The isolation of the intermediate Pinner salt before ammonolysis often leads to a cleaner final product.

Step 3: Cyclocondensation to 2-(2-Methylcyclopropyl)pyrimidin-4-amine

The final step involves the cyclocondensation of 2-methylcyclopropanecarboxamidine hydrochloride with 3-ethoxyacrylonitrile. This reaction proceeds in the presence of a base to neutralize the hydrochloride salt and facilitate the cyclization.

Experimental Protocol:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 2-methylcyclopropanecarboxamidine hydrochloride (1.0 eq) and stir at room temperature for 30 minutes.

-

Add 3-ethoxyacrylonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-(2-methylcyclopropyl)pyrimidin-4-amine as a solid.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amidine nitrogen onto the cyano group of 3-ethoxyacrylonitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the aromatic pyrimidine ring. The base is essential to generate the free amidine from its hydrochloride salt.

Data Summary

The following table summarizes the key reagents and expected outcomes for the synthesis of 2-(2-methylcyclopropyl)pyrimidin-4-amine.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | Crotyl Chloride | Sodium Cyanide, Tetrabutylammonium Bromide | 2-Methylcyclopropanecarbonitrile | 60-70% |

| 2 | 2-Methylcyclopropanecarbonitrile | Anhydrous HCl, Anhydrous Ethanol, Anhydrous Ammonia | 2-Methylcyclopropanecarboxamidine Hydrochloride | 75-85% |

| 3 | 2-Methylcyclopropanecarboxamidine Hydrochloride | 3-Ethoxyacrylonitrile, Sodium Ethoxide | 2-(2-Methylcyclopropyl)pyrimidin-4-amine | 50-65% |

Conclusion

This technical guide has outlined a reliable and scalable synthetic pathway for the preparation of 2-(2-methylcyclopropyl)pyrimidin-4-amine. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for the chosen synthetic strategy, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The described methods are based on well-established chemical transformations, ensuring a high degree of reproducibility and success.

References

-

Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877 , 10, 1889–1897. [Link]

-

Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chem. Rev.1961 , 61, 179–211. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 2-(2-Methylcyclopropyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential biological activities of the novel synthetic compound, 2-(2-Methylcyclopropyl)pyrimidin-4-amine. Drawing upon the well-established pharmacological importance of the pyrimidine scaffold, this document will explore hypothesized mechanisms of action, propose detailed experimental protocols for characterization, and discuss the potential therapeutic applications of this molecule.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, both natural and synthetic.[1][2][3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure and function of DNA and RNA.[3][4] In the realm of medicinal chemistry, pyrimidine derivatives have been extensively explored and developed into a wide array of therapeutic agents with diverse pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[1][2][5][6] The versatility of the pyrimidine core allows for structural modifications at various positions, enabling the fine-tuning of biological activity and the development of targeted therapies.[7]

The subject of this guide, 2-(2-Methylcyclopropyl)pyrimidin-4-amine, is a novel pyrimidine derivative. While specific biological data for this compound is not yet extensively published, its structural features suggest significant potential for biological activity. This guide will, therefore, provide a scientifically-grounded framework for investigating its properties.

Chemical Profile of 2-(2-Methylcyclopropyl)pyrimidin-4-amine

Chemical Structure:

Molecular Formula: C₈H₁₁N₃[8]

Molecular Weight: 149.19 g/mol [8]

IUPAC Name: 2-(2-methylcyclopropyl)pyrimidin-4-amine

CAS Number: 1483220-52-5[8]

The structure features a pyrimidine core substituted at the 2-position with a 2-methylcyclopropyl group and at the 4-position with an amine group. The cyclopropyl moiety is a known bioisostere for phenyl rings and other functional groups, often conferring metabolic stability and unique conformational properties. The 4-amino group is a common feature in many biologically active pyrimidines, often involved in key hydrogen bonding interactions with biological targets.

Postulated Biological Activities and Therapeutic Potential

Based on the extensive literature on pyrimidine derivatives, 2-(2-Methylcyclopropyl)pyrimidin-4-amine is hypothesized to possess a range of biological activities.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Numerous pyrimidine derivatives have been developed as anticancer agents, acting through various mechanisms.[1][3][7]

-

Kinase Inhibition: A significant number of pyrimidine-based drugs target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it a target for cancer immunotherapy.[9] Other pyrimidine derivatives have shown inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication,[10] and the PI3K/mTOR pathway, which is critical for cell growth and survival.[11]

-

Microtubule Targeting: Some pyrimidine derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[12] These agents can either inhibit tubulin polymerization or depolymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[1][2][5] Their mechanisms of action in this context are also diverse.

-

Inhibition of Dihydrofolate Reductase (DHFR): Trimethoprim, a well-known antibacterial agent, is a pyrimidine derivative that selectively inhibits bacterial DHFR, an essential enzyme in the folate synthesis pathway.[2]

-

General Antimicrobial Effects: A wide range of substituted pyrimidines have demonstrated broad-spectrum antibacterial and antifungal activities against various pathogenic strains.[1][2][5]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been documented.[1][5] These compounds can modulate inflammatory pathways by inhibiting key enzymes or receptors involved in the inflammatory response.

Hypothesized Mechanisms of Action

Based on the postulated activities, we can hypothesize several mechanisms of action for 2-(2-Methylcyclopropyl)pyrimidin-4-amine.

As a Kinase Inhibitor in Cancer

The 4-amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, facilitating binding to the ATP-binding pocket of various kinases. The 2-methylcyclopropyl group could occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

As a Microtubule Targeting Agent

The planar pyrimidine ring could interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics. The substituents would play a crucial role in determining the affinity and specific mode of interaction.

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of 2-(2-Methylcyclopropyl)pyrimidin-4-amine, a systematic experimental approach is required.

In Vitro Anticancer Activity Assessment

Caption: Workflow for in vitro anticancer activity assessment.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-(2-Methylcyclopropyl)pyrimidin-4-amine (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.

-

Compound Dilution: Prepare serial two-fold dilutions of 2-(2-Methylcyclopropyl)pyrimidin-4-amine in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables.

Table 1: In Vitro Cytotoxicity of 2-(2-Methylcyclopropyl)pyrimidin-4-amine against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Value |

| PC-3 | Prostate | Value |

| A549 | Lung | Value |

Table 2: Minimum Inhibitory Concentration (MIC) of 2-(2-Methylcyclopropyl)pyrimidin-4-amine against Pathogenic Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Value |

| Escherichia coli | ATCC 25922 | Value |

| Candida albicans | ATCC 90028 | Value |

Conclusion and Future Directions

2-(2-Methylcyclopropyl)pyrimidin-4-amine represents a promising scaffold for the development of novel therapeutic agents. The proposed experimental workflows provide a roadmap for its initial biological characterization. Future research should focus on:

-

Lead Optimization: If promising activity is identified, structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Active compounds should be evaluated in animal models of disease to assess their in vivo efficacy and safety.

-

Target Identification and Validation: For compounds with interesting phenotypic effects, target deconvolution studies will be necessary to identify the specific molecular target(s).

This in-depth guide provides a solid foundation for researchers to unlock the therapeutic potential of 2-(2-Methylcyclopropyl)pyrimidin-4-amine and contribute to the development of new medicines.

References

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine - PubChem. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]

-

Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. [Link]

-

2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem. [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. [Link]

-

Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]

-

Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjarr.com [wjarr.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-(2-Methylcyclopropyl)pyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents | MDPI [mdpi.com]

- 13. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine | C9H13N3 | CID 19804695 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Methylcyclopropyl)pyrimidin-4-amine as a Janus Kinase (JAK) Inhibitor

Abstract

This technical guide outlines a hypothesized mechanism of action for the novel chemical entity 2-(2-methylcyclopropyl)pyrimidin-4-amine. Based on its core structural motifs—a pyrimidine ring common in kinase inhibitors and a cyclopropyl group known to enhance metabolic stability and potency—we postulate that this compound functions as an inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] This document provides a comprehensive framework for researchers and drug development professionals to investigate this hypothesis. It details the critical role of the JAK-STAT signaling pathway in immunity and disease, and presents a phased experimental approach to rigorously characterize the compound's mechanism, from initial in vitro kinase assays to cellular pathway analysis and kinome-wide selectivity profiling.

Introduction: A Structurally-Guided Hypothesis

The compound 2-(2-methylcyclopropyl)pyrimidin-4-amine possesses two key structural features that suggest a potential role as a kinase inhibitor. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes. Additionally, the incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity.[1][2][4]

Given these characteristics, we hypothesize that 2-(2-methylcyclopropyl)pyrimidin-4-amine targets the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[5][6] These enzymes are central to cellular communication, translating extracellular cytokine signals into intracellular transcriptional programs via the JAK-STAT pathway.[7][8][9] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers, making JAK inhibitors a highly valuable therapeutic class.[10][11] This guide will proceed under the working hypothesis that 2-(2-methylcyclopropyl)pyrimidin-4-amine is a novel JAK inhibitor, and will lay out the scientific rationale and experimental protocols required to validate this mechanism of action.

Part 1: The Target - Understanding the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism through which a multitude of cytokines, interferons, and growth factors regulate gene expression, thereby controlling critical cellular processes like immunity, cell division, and survival.[7][12][13] The pathway is elegant in its directness, providing a swift connection from a cell-surface receptor to the nucleus.[8][9]

Mechanism of Activation:

-

Cytokine Binding & Receptor Dimerization: The process begins when a cytokine binds to its specific transmembrane receptor. This binding event induces receptor dimerization or oligomerization, bringing the receptor-associated JAKs into close proximity.[14][15]

-

JAK Trans-activation: This proximity allows the JAKs to phosphorylate each other on tyrosine residues within their activation loops, a process known as trans-activation. This dramatically increases their kinase activity.[7][16]

-

Receptor Phosphorylation & STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These newly phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, which are recruited from the cytoplasm via their SH2 domains.[12][15]

-

STAT Phosphorylation, Dimerization, and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This final activation step causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.[11][17]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[7][16]

By inhibiting one or more JAK family members, a small molecule like 2-(2-methylcyclopropyl)pyrimidin-4-amine could effectively block this entire cascade, preventing the downstream inflammatory and proliferative signals.[5][18]

Caption: Hypothesized inhibition of the JAK-STAT pathway by 2-(2-methylcyclopropyl)pyrimidin-4-amine.

Part 2: A Phased Experimental Approach to Elucidate the Mechanism of Action

To rigorously test our hypothesis, a multi-phased experimental plan is essential. This approach moves from broad, cell-free systems to more complex, cell-based assays, providing a complete picture of the compound's activity and specificity.

Phase 1: In Vitro Target Engagement and Potency Determination

Causality: The first and most critical step is to determine if 2-(2-methylcyclopropyl)pyrimidin-4-amine can directly inhibit the enzymatic activity of the JAK family members in a cell-free environment. This confirms direct target engagement and establishes the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50).[19][20] A radiometric assay or a fluorescence-based method are industry standards for this purpose.[21][22]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

-

Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to a working concentration (e.g., 5-10 nM).

-

Prepare a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at 0.2 mg/mL.

-

Prepare a stock solution of [γ-³³P]-ATP. Dilute to a final assay concentration of 10 µM in the kinase buffer.

-

Prepare a serial dilution of 2-(2-methylcyclopropyl)pyrimidin-4-amine in DMSO, then dilute further in kinase buffer. A typical concentration range would be from 100 µM down to 1 nM.

-

-

Assay Execution:

-

In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

-

Add 20 µL of the master mix containing the kinase enzyme and peptide substrate.

-

Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding 50 µL of 3% phosphoric acid.

-

Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

-

Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [³³P]-ATP.

-

Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[23]

-

Data Presentation: Expected IC50 Values

| Target Kinase | Hypothesized IC50 (nM) |

| JAK1 | 15 |

| JAK2 | 25 |

| JAK3 | 5 |

| TYK2 | 40 |

(Note: These are hypothetical values for illustrative purposes.)

Phase 2: Cellular Target Engagement and Pathway Modulation

Causality: Demonstrating that the compound inhibits the kinase in a test tube is necessary, but not sufficient. It is crucial to confirm that it can cross the cell membrane and inhibit the target in its native cellular environment. The most direct way to measure this is to quantify the phosphorylation of the immediate downstream target of JAKs, the STAT proteins.[24] A reduction in cytokine-induced STAT phosphorylation in the presence of the compound provides strong evidence of cellular activity.[25]

Experimental Protocol: Cell-Based Phospho-STAT Western Blotting

-

Cell Culture and Stimulation:

-

Culture a relevant cell line (e.g., human TF-1 erythroblasts or primary human T-cells) in appropriate media.

-

Seed cells in a 6-well plate and allow them to adhere or stabilize.

-

Starve the cells of serum for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of 2-(2-methylcyclopropyl)pyrimidin-4-amine (e.g., 1 µM, 100 nM, 10 nM) or DMSO for 1 hour.

-

Stimulate the JAK-STAT pathway by adding a relevant cytokine (e.g., IL-6 for STAT3, IFN-γ for STAT1) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Immediately place the plate on ice and wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[26]

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3 Tyr705).

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like GAPDH or β-actin.

-

Caption: Experimental workflow for phospho-STAT Western blotting.

Phase 3: Kinase Selectivity Profiling

Causality: While potency against the intended target is vital, selectivity is equally important for minimizing off-target effects and ensuring a favorable safety profile. The human kinome consists of over 500 kinases, many with structurally similar ATP-binding sites. A broad screening panel is necessary to understand the compound's specificity. Commercial services like KINOMEscan® offer comprehensive panels that assess binding affinity across hundreds of kinases.[27][28][29][30]

Experimental Approach: High-Throughput Kinase Selectivity Screening

This is typically outsourced to a specialized contract research organization (CRO). The principle involves a competition binding assay where the test compound competes with a proprietary ligand for binding to a large panel of kinases.

-

Compound Submission: Provide a sample of 2-(2-methylcyclopropyl)pyrimidin-4-amine at a specified concentration (e.g., 1 µM) to the CRO.

-

Screening: The compound is screened against a panel of hundreds of human kinases (e.g., the scanMAX panel of 468 kinases).[29]

-

Data Reporting: The results are reported as percent inhibition at the tested concentration. Strong "hits" (e.g., >90% inhibition) identify potential on- and off-targets.

-

Follow-up: For significant off-target hits, full IC50 or Kd determination is recommended to quantify the binding affinity and assess the selectivity window.[29][31]

Data Presentation: Kinase Selectivity Summary

| Kinase Target | Percent Inhibition @ 1 µM | Notes |

| JAK3 | 99% | Primary On-Target |

| JAK1 | 95% | On-Target |

| JAK2 | 92% | On-Target |

| TYK2 | 85% | On-Target |

| Aurora Kinase A | 65% | Potential Off-Target, requires IC50 |

| FAK | 40% | Weak Off-Target |

| ... (400+ others) | <10% | High Selectivity |

(Note: These are hypothetical values for illustrative purposes.)

Conclusion

This guide proposes a scientifically rigorous, hypothesis-driven framework for elucidating the mechanism of action of 2-(2-methylcyclopropyl)pyrimidin-4-amine. By postulating its role as a JAK inhibitor based on structural analysis, we have outlined a clear and logical path of investigation. The phased experimental approach, moving from direct enzymatic inhibition to cellular pathway modulation and finally to broad selectivity profiling, provides a self-validating system to confirm the compound's mechanism. Successful execution of these protocols will not only validate the initial hypothesis but also provide critical data on potency, cellular efficacy, and specificity, which are essential for any future drug development program.

References

-

Janus kinase inhibitor. Wikipedia.[Link]

-

JAK-STAT signaling pathway. Wikipedia.[Link]

-

How JAK Inhibitors Work. HealthCentral.[Link]

-

Basic Mechanisms of JAK Inhibition. PubMed Central.[Link]

-

Janus kinase inhibitors. DermNet.[Link]

-

Janus kinase inhibitors: Mechanisms of action. Australian Prescriber.[Link]

-

In vitro kinase assay. Protocols.io.[Link]

-

JAK-STAT Signaling Pathway. Creative Diagnostics.[Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

-

The JAK/STAT Pathway. PubMed Central.[Link]

-

Jak-Stat Signaling Pathway. Sino Biological.[Link]

-

What are JAK inhibitors and how do they work? ACR Meeting.[Link]

-

JAK-STAT signaling pathway. Cusabio.[Link]

-

KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. (Note: Ambit is now part of Invicro) [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]

-

In vitro NLK Kinase Assay. PubMed Central.[Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]

-

KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.[Link]

-

The Jak-STAT pathway: cytokine signalling from the receptor to the nucleus. PubMed.[Link]

-

JAK-STAT Signalling and Cytokines: The What, How, and Why. Assay Genie.[Link]

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.[Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

-

The molecular details of cytokine signaling via the JAK/STAT pathway. PubMed Central.[Link]

-

Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central.[Link]

-

How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

-

In vitro kinase assay. Bio-protocol.[Link]

-

In vitro kinase assay. Bio-protocol.[Link]

-

KINOMEscan Technology. Eurofins Discovery.[Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.[Link]

-

IC50 determination for receptor-targeted compounds and downstream signaling. AACR.[Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central.[Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.[Link]

-

Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate.[Link]

-

IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.[Link]

-

Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate.[Link]

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.[Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dermnetnz.org [dermnetnz.org]

- 11. cusabio.com [cusabio.com]

- 12. sinobiological.com [sinobiological.com]

- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 14. assaygenie.com [assaygenie.com]

- 15. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 17. The Jak-STAT pathway: cytokine signalling from the receptor to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. healthcentral.com [healthcentral.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. In vitro kinase assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]

- 25. researchgate.net [researchgate.net]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. ambitbio.com [ambitbio.com]

- 28. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. technologynetworks.com [technologynetworks.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Preliminary In Vitro Screening of 2-(2-Methylcyclopropyl)pyrimidin-4-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 2-(2-methylcyclopropyl)pyrimidin-4-amine, a novel small molecule with potential therapeutic applications. Drawing from established principles of drug discovery, this document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the compound's foundational physicochemical properties, biological activity, and preliminary drug-like attributes. The experimental methodologies detailed herein are grounded in scientific rigor, emphasizing the causality behind procedural choices to ensure data integrity and reproducibility. By integrating physicochemical analysis, primary biological screening against a targeted kinase panel, and a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, this guide serves as a robust roadmap for advancing our understanding of this promising chemical entity.

Introduction: The Scientific Rationale

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its ability to engage in various biological interactions, particularly as a hinge-binder in protein kinases, makes it a privileged structure in drug design.[2] The introduction of a 2-methylcyclopropyl group is a deliberate design choice intended to leverage the unique properties of the cyclopropyl moiety. This small, strained ring system can enhance metabolic stability, improve potency, and favorably influence physicochemical properties such as lipophilicity and aqueous solubility.[3][4]

The 4-amino substitution on the pyrimidine ring is critical for establishing key hydrogen bonding interactions with the hinge region of many protein kinases. This guide, therefore, proposes a preliminary screening strategy focused on identifying potential kinase targets, while concurrently establishing a baseline understanding of the compound's developability profile.

Initial Characterization: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting biological data and predicting its in vivo behavior. The following assays are recommended for the initial characterization of 2-(2-methylcyclopropyl)pyrimidin-4-amine.

Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's absorption and distribution. A kinetic solubility assay is recommended for early-stage screening due to its lower compound requirement and higher throughput.

Table 1: Predicted and Experimental Physicochemical Properties

| Property | Predicted Value* | Experimental Value | Method |

| Molecular Weight | 149.19 g/mol | - | - |

| cLogP | 1.5 | - | - |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | - | - |

| Aqueous Solubility (pH 7.4) | - | 75 µM | Kinetic Solubility Assay |

| pKa | 4.5 (basic) | - | - |

*Predicted values can be generated using computational tools.

Lipophilicity (LogD)

LogD, the distribution coefficient at a specific pH (typically 7.4), is a key indicator of a compound's permeability and potential for off-target effects. A shake-flask or a higher-throughput method like reverse-phase HPLC can be employed.

Chemical Stability

The stability of the compound in aqueous buffer and relevant assay media should be assessed to ensure that observed biological effects are not due to degradation products. This is typically evaluated by incubating the compound under various conditions and analyzing for degradation over time by LC-MS.

Primary Biological Screening: A Targeted Kinase Panel

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, a targeted screening approach against a panel of kinases is a logical starting point. The selection of kinases for this initial screen should be guided by the structural motifs of the test compound and known targets of similar molecules. The 2-cyclopropylamino-pyrimidine moiety has been associated with inhibitors of kinases such as Janus kinases (JAKs) and Casein Kinase 1 epsilon (CK1ε).[5][6]

Rationale for Kinase Target Selection

-

Janus Kinases (JAK1, JAK2, JAK3, TYK2): These are key mediators of cytokine signaling and are implicated in inflammatory diseases and myeloproliferative neoplasms.[6] The aminopyrimidine core is a well-established hinge-binding motif for JAK inhibitors.

-

Casein Kinase 1 Epsilon (CK1ε): This kinase is involved in the regulation of crucial cellular processes, and its dysregulation is linked to cancer.[5]

-

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): This kinase is involved in inflammatory responses, and 2,4-diaminopyrimidine derivatives have shown inhibitory activity.[7]

-

BCR-ABL: This fusion protein is a key driver of chronic myeloid leukemia, and aminopyrimidine-based inhibitors have been developed to target it.[8]

Primary Kinase Inhibition Assay

A radiometric or fluorescence-based kinase assay is recommended for the primary screen. The objective is to determine the half-maximal inhibitory concentration (IC50) of 2-(2-methylcyclopropyl)pyrimidin-4-amine against the selected kinases.[9]

Table 2: Representative IC50 Data from Primary Kinase Screen

| Kinase Target | IC50 (nM) |

| JAK1 | 150 |

| JAK2 | 75 |

| JAK3 | >10,000 |

| TYK2 | 250 |

| CK1ε | 800 |

| MK2 | >10,000 |

| BCR-ABL | >10,000 |

These are hypothetical data for illustrative purposes.

In Vitro ADME Profiling: Early Assessment of Drug-like Properties

Early assessment of a compound's ADME properties is crucial for identifying potential liabilities and guiding further optimization.[10][11][12]

Metabolic Stability

The metabolic stability of a compound provides an early indication of its likely in vivo clearance. An in vitro assay using human liver microsomes is a standard and cost-effective initial screen.[13][14][15]

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes